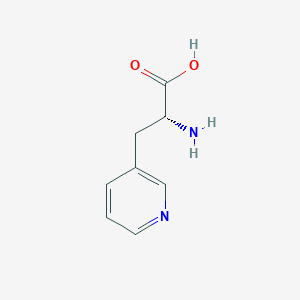

3-(3-吡啶基)-D-丙氨酸

描述

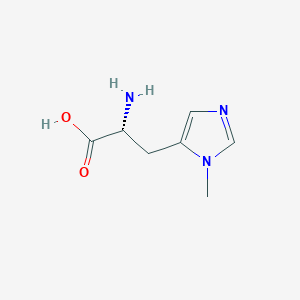

“3-(3-Pyridyl)-D-alanine” is a compound that has been used in various scientific studies . It is a derivative of D-alanine, where a pyridyl group is attached at the 3rd position .

Synthesis Analysis

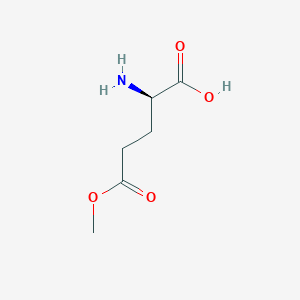

The synthesis of “3-(3-Pyridyl)-D-alanine” and similar compounds often involves the use of cyclic or acyclic precursors . The synthetic strategies used can include ring construction from different precursors, or functionalization of preformed pyrrolidine rings .

科学研究应用

肽研究中的合成与分辨

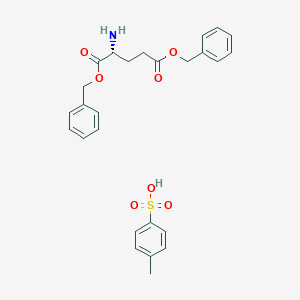

3-(3-吡啶基)-D-丙氨酸已经参与了改进的合成方法。Folkers等人(2009年)描述了从3-吡啶甲醛合成β-苯甲酰基-α-(3-吡啶基)-DL-α-丙氨酸盐酸盐的方法。这种化合物在合成促黄体激素释放激素拮抗剂方面具有实用性,展示了它在肽研究和激素研究中的相关性(Folkers,Kubiak和Stȩpiński,2009)。

反应研究和分析技术

在分析化学领域,Chu等人(2011年)采用热解和电喷雾飞行时间质谱(ESI-TOF-MS)分析葡萄糖/丙氨酸反应产物,其中3-(3-吡啶基)-D-丙氨酸可能作为潜在的丙氨酸衍生物(Chu, Sleno, & Yaylayan, 2011)。

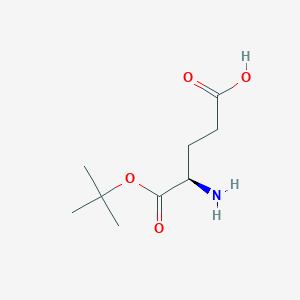

制药应用中的对映选择性合成

Adamczyk等人(2001年)开发了一种合成(2-吡啶基)丙氨酸的新方法,这些结构与3-(3-吡啶基)-D-丙氨酸类似。这项研究对制药应用具有重要意义,特别是在合成类似L-阿扎酪氨酸(一种抗肿瘤抗生素)的化合物方面(Adamczyk, Akireddy, & Reddy, 2001)。

酸碱性质和理论研究

Lewandowska等人(2013年)探讨了类似化合物3-[2-(吡啶基)苯并噁唑-5-基]丙氨酸衍生物的酸碱性质。这些研究对于了解这些化合物在各种化学环境中的行为至关重要,这对它们在化学和制药行业的应用至关重要(Lewandowska等人,2013)。

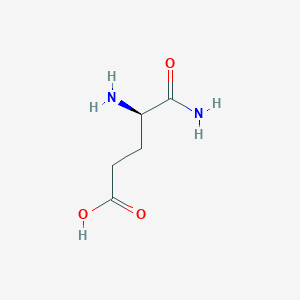

生物技术生产和酶学研究

Jia等人(2022年)专注于d-丙氨酸的生物技术生产,这是与3-(3-吡啶基)-D-丙氨酸相关的化合物。他们在工程新型(R)-选择性转氨酶以实现d-丙氨酸的高效对称合成方面的工作突显了利用这些化合物在食品和医疗应用中的潜力(Jia et al., 2022)。

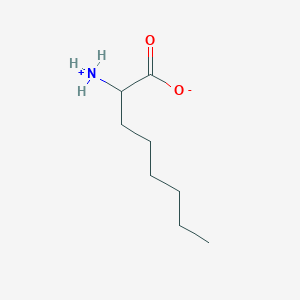

抗菌药物靶点

关于丙氨酸旋转酶(一种参与L-丙氨酸和D-丙氨酸之间互变的细菌酶)的研究为潜在的抗菌药物靶点提供了见解。Priyadarshi等人(2009年)对来自嗜肠球菌的丙氨酸旋转酶的研究与3-(3-吡啶基)-D-丙氨酸相关,对于开发新的抗生素具有相关性(Priyadarshi et al., 2009)。

作用机制

Target of Action

Compounds with similar structures have been found to interact with various biological targets .

Biochemical Pathways

Similar compounds have been found to affect various pathways, such as the pparγ/nf-κb pathway , and the metabolic activation pathways for certain compounds .

Pharmacokinetics

Studies on similar compounds suggest that they can be metabolized through various pathways, including carbonyl reduction, α-hydroxylation, and pyridine nitrogen oxidation .

Result of Action

Similar compounds have been found to induce oxidative stress, glial cell activation, and neuronal damage in the brain . They may also have anti-tumorigenic effects .

Action Environment

It is known that the chemical properties of similar compounds can be influenced by factors such as ph value and reaction temperature .

属性

IUPAC Name |

(2R)-2-amino-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-7(8(11)12)4-6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZVZEMNPGABKO-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Pyridyl)-D-alanine | |

CAS RN |

70702-47-5 | |

| Record name | (αR)-α-Amino-3-pyridinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70702-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-(3-Pyridyl)-D-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070702475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-(3-PYRIDYL)-D-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ14SEB81Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

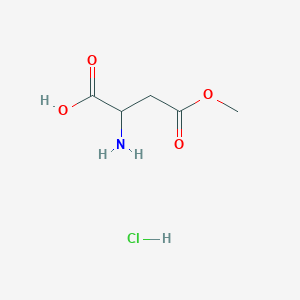

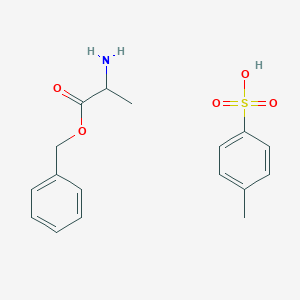

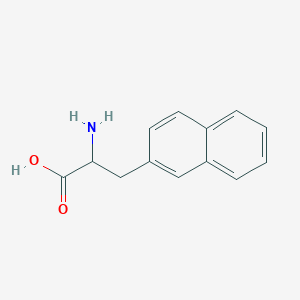

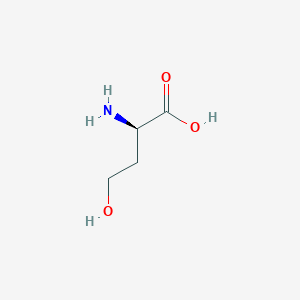

Feasible Synthetic Routes

Q & A

Q1: How does the incorporation of 3-(3-Pyridyl)-D-alanine into LH-RH analogs impact their biological activity?

A1: 3-(3-Pyridyl)-D-alanine, often abbreviated as D-Pal(3), is a crucial component of the LH-RH antagonist Cetrorelix (SB-75) [, ]. While the provided research doesn't delve into the specific binding interactions, it highlights that incorporating D-Pal(3) at position 3 in the LH-RH sequence contributes to Cetrorelix's antagonistic activity. This modification likely disrupts the interaction with LH-RH receptors, effectively blocking the natural hormone's effects []. This leads to suppressed LH and downstream reduction in estrogen production, which is the intended effect for treating hormone-dependent conditions like ovarian cancer [, ].

Q2: The research mentions the use of 3-(3-Pyridyl)-D-alanine in both ruthenium and iridium complexes. What is the significance of this finding?

A2: The research on ruthenium and iridium complexes with 3-(3-Pyridyl)-D-alanine delves into its coordination chemistry []. It demonstrates the molecule's versatility in forming stable complexes with metal ions. While the study focuses on structural characterization, it hints at the potential for developing novel metal-based drugs or catalysts using this ligand. Further research is needed to explore the potential biological activity and applications of these complexes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。